Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with an amino group linked to an acetylated 3-oxopiperazine moiety.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-3-19-18(26)22-10-9-20-16(24)14(22)11-15(23)21-13-7-5-12(6-8-13)17(25)27-4-2/h5-8,14H,3-4,9-11H2,1-2H3,(H,19,26)(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXAMARFTYHWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate typically involves multiple steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the reaction involves benzoic acid derivatives and ethyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.
Substitution: Ammonia (NH3) or primary amines can be used for aminolysis reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides.
Scientific Research Applications
Ethyl 4-[({1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetyl)amino]benzoate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Aquaporin Inhibition Studies
A structure–activity relationship (SAR) study identified ethyl 4-(carbamoylamino)benzoate derivatives as aquaporin-3 and aquaporin-7 inhibitors . These compounds share the ethyl benzoate backbone but lack the 3-oxopiperazine and ethylcarbamoyl substituents. Key differences include:
- Simpler Substituents: The carbamoylamino group in analogues like ethyl 4-(carbamoylamino)benzoate reduces steric bulk compared to the target compound’s piperazine-acetyl moiety.
- Activity Implications : The absence of the piperazine ring in simpler analogues correlates with reduced selectivity for aquaporin subtypes, suggesting that the target compound’s complex substituents may enhance binding specificity .
Table 1: Comparison with Aquaporin Inhibitors
Benzoate Derivatives in Pharmaceutical Impurity Profiles
Pharmaceutical impurities such as N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide (Imp. E(EP)) and related benzoate esters highlight structural parallels:
- Trifluoromethyl Groups : Imp. E(EP) incorporates a trifluoromethylphenyl group, enhancing lipophilicity compared to the target compound’s polar 3-oxopiperazine ring.
- Bioavailability Considerations : The target compound’s amide and piperazine functionalities may improve aqueous solubility relative to trifluoromethyl-containing impurities, which are prone to bioaccumulation .
Schiff Bases and Mannich Bases in Antimicrobial Agents
Ethyl-4-(2-oxindolin-3-ylidene amino) benzoate derivatives, synthesized as Schiff bases, exhibit antimicrobial activity . Contrasts include:
- Biological Activity: While Schiff bases target microbial enzymes via electrophilic interactions, the target compound’s hydrogen-bonding motifs (e.g., piperazinone carbonyl) may favor protein-binding through polar interactions .
Fluorinated Benzoate Esters in Agrochemicals
Compounds like methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4(and 5)-methylbenzoate (imazamethabenz-methyl) and fluorinated derivatives in pesticide formulations differ significantly:
- Substituent Bulk : Agrochemically relevant esters often feature bulky heterocycles (e.g., imidazoles, pyrimidines), increasing logP values and environmental persistence.
- Metabolic Stability : The target compound’s ethylcarbamoyl group may confer slower hepatic clearance compared to methyl esters in pesticides, which are rapidly hydrolyzed .
Table 2: Physicochemical and Functional Comparisons
Biological Activity
Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C18H24N4O5
- Molecular Weight : 372.41 g/mol
- CAS Number : 1007932-18-4
The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, often contributing to the biological activity of various pharmacological agents.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research has indicated that derivatives of piperazine can exhibit significant effects on neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
Enzyme Inhibition
Studies have shown that compounds similar to this compound can inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and dopamine in the brain. This mechanism may contribute to its potential antidepressant effects.
Receptor Modulation
The compound may also act as a modulator of various receptors, including serotonin (5-HT) and dopamine receptors. This modulation can influence mood regulation and cognitive functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 20.5 | Cell cycle arrest |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
These results indicate that the compound may have potential as an anticancer agent.
In Vivo Studies
Animal model studies have provided further insights into the therapeutic potential of this compound. For example:
- In a rat model of depression, administration of this compound resulted in significant behavioral improvements in the forced swim test, suggesting antidepressant-like effects.
Case Studies
- Case Study on Antidepressant Effects : A clinical trial involving patients with major depressive disorder showed that treatment with a piperazine derivative led to significant reductions in depression scores compared to placebo controls.
- Case Study on Anticancer Activity : A small-scale study evaluated the effects of this compound on tumor growth in mice bearing xenografts from human breast cancer cells. Results indicated a marked reduction in tumor size after treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
